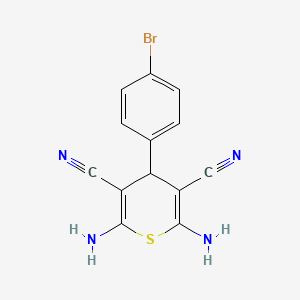
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood. However, it has been hypothesized that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, which are proteins that promote inflammation. Furthermore, it has been found to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.
実験室実験の利点と制限
One advantage of using 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various potential applications in different fields. However, one limitation is that it may not be suitable for use in clinical trials due to potential side effects.
将来の方向性
There are many potential future directions for the study of 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline. One potential direction is the development of more efficient synthesis methods. Additionally, further research could be done to understand the mechanism of action of this compound in more detail. Furthermore, it could be studied for its potential use in combination with other drugs for the treatment of cancer, inflammation, and viral infections. Finally, further research could be done to investigate the potential side effects of this compound and to develop strategies to mitigate them.
Conclusion
In conclusion, 6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using various methods, and its mechanism of action has been studied in detail. It has been found to have anticancer properties, anti-inflammatory properties, and antiviral properties. While there are potential advantages to using this compound in lab experiments, there are also limitations that should be considered. Finally, there are many potential future directions for the study of this compound.
合成法
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been synthesized using various methods. One of the most common methods is the reaction of 6-methyl-2-(3-pyridinyl)quinoline with 1H-pyrazole-1-carboxamidine in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 6-methyl-2-(3-pyridinyl)quinoline with pyrazole-1-carboxylic acid followed by the addition of an isocyanate.
科学的研究の応用
6-methyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential use as an antiviral agent, and has been found to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
(6-methyl-2-pyridin-3-ylquinolin-4-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-13-5-6-17-15(10-13)16(19(24)23-9-3-8-21-23)11-18(22-17)14-4-2-7-20-12-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUUKPQBPZTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3C=CC=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B5836103.png)




![5-methyl-9-(1-piperidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5836132.png)

![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)